2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, often involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions. For example, the free radical cyclization cascade is an efficient method for synthesizing complex polycyclic benzofuran compounds . Proton quantum tunneling has also been employed to construct benzofuran rings with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are possible due to the aromatic nature of the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is a common oxidizing agent used in the synthesis of benzofuran derivatives.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids .
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various biological receptors, leading to its diverse biological activities . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Another benzofuran derivative with similar structural features.
Benzothiophene: A sulfur-containing analog of benzofuran with comparable biological activities.
Uniqueness: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 6-position and the methyl group at the 2-position distinguishes it from other benzofuran derivatives and can lead to unique interactions with biological targets .
Properties
CAS No. |
1261963-69-2 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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